Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a piperidine ring. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . They have diverse and valuable synthetical, biological, and photophysical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research on similar compounds has focused on developing novel synthetic routes and understanding their chemical properties. For instance, Huard et al. (2012) reported the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the complexity and potential of spiropiperidine-based structures in medicinal chemistry (Huard et al., 2012). Another study by Mohamed (2021) on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives showcases the diversity of chemical reactions applicable to complex heterocyclic compounds (Mohamed, 2021).
Biological Activities and Applications
The investigation into the biological activities of spiropiperidine derivatives and related compounds has been a significant area of interest. Novel spiropiperidines as highly potent and subtype selective σ-receptor ligands have been identified, suggesting applications in neuroscience and pharmacology (Maier & Wünsch, 2002). Similarly, research on the antimicrobial activity of new pyridine derivatives by Patel et al. (2011) contributes to understanding the potential antimicrobial applications of complex organic molecules (Patel et al., 2011).
Potential Therapeutic Applications
Some studies have explored the therapeutic potential of structurally complex compounds. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones, for instance, have been identified as highly selective and efficacious c-Met/ALK inhibitors, indicating their potential in cancer therapy (Li et al., 2013).
Mechanism of Action
Future Directions
The future research directions for this compound could involve exploring its potential applications in various fields, such as biological, physical-chemical, material science, and industrial fields . Further studies could also focus on synthesizing structurally diverse derivatives and finding new and improved applications .
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-3-31-23(29)26-13-11-24(12-14-26)27-19(17-8-6-10-21(30-2)22(17)32-24)15-18(25-27)16-7-4-5-9-20(16)28/h4-10,19,28H,3,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHXMSEFHZOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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